molecular formula C22H18Cl2N2O3 B11133642 N-(2-(5-(2,4-Dichlorophenyl)-2-furyl)-1-((dimethylamino)carbonyl)vinyl)benzamide

N-(2-(5-(2,4-Dichlorophenyl)-2-furyl)-1-((dimethylamino)carbonyl)vinyl)benzamide

Cat. No.: B11133642
M. Wt: 429.3 g/mol
InChI Key: MFXBFDAIUFKEPM-CPNJWEJPSA-N
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Description

N-(2-(5-(2,4-Dichlorophenyl)-2-furyl)-1-((dimethylamino)carbonyl)vinyl)benzamide is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a furan ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(2,4-Dichlorophenyl)-2-furyl)-1-((dimethylamino)carbonyl)vinyl)benzamide typically involves multiple steps:

    Formation of the Dichlorophenyl-Furan Intermediate: The initial step involves the reaction of 2,4-dichlorophenyl acetic acid with furan in the presence of a dehydrating agent such as thionyl chloride to form the dichlorophenyl-furan intermediate.

    Vinylation: The intermediate is then subjected to a vinylation reaction using a vinyl halide and a base like potassium carbonate to introduce the vinyl group.

    Amidation: The final step involves the reaction of the vinylated intermediate with benzoyl chloride and dimethylamine in the presence of a catalyst such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(2,4-Dichlorophenyl)-2-furyl)-1-((dimethylamino)carbonyl)vinyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-epoxides.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, targeting the carbonyl group to form the corresponding alcohol.

    Substitution: Halogenation reactions can occur at the dichlorophenyl group using reagents like N-bromosuccinimide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: N-bromosuccinimide, sulfuryl chloride.

Major Products

    Oxidation: Furan-epoxides.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, N-(2-(5-(2,4-Dichlorophenyl)-2-furyl)-1-((dimethylamino)carbonyl)vinyl)benzamide is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(2-(5-(2,4-Dichlorophenyl)-2-furyl)-1-((dimethylamino)carbonyl)vinyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group may facilitate binding to hydrophobic pockets, while the furan and benzamide moieties can form hydrogen bonds with amino acid residues. This interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5-(2,4-Dichlorophenyl)-2-furyl)-1-((dimethylamino)carbonyl)vinyl)acetamide
  • N-(2-(5-(2,4-Dichlorophenyl)-2-furyl)-1-((dimethylamino)carbonyl)vinyl)propionamide

Uniqueness

Compared to similar compounds, N-(2-(5-(2,4-Dichlorophenyl)-2-furyl)-1-((dimethylamino)carbonyl)vinyl)benzamide is unique due to its specific benzamide moiety, which may confer distinct binding properties and biological activities. The presence of the dichlorophenyl group also enhances its hydrophobic interactions, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C22H18Cl2N2O3

Molecular Weight

429.3 g/mol

IUPAC Name

N-[(E)-1-[5-(2,4-dichlorophenyl)furan-2-yl]-3-(dimethylamino)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C22H18Cl2N2O3/c1-26(2)22(28)19(25-21(27)14-6-4-3-5-7-14)13-16-9-11-20(29-16)17-10-8-15(23)12-18(17)24/h3-13H,1-2H3,(H,25,27)/b19-13+

InChI Key

MFXBFDAIUFKEPM-CPNJWEJPSA-N

Isomeric SMILES

CN(C)C(=O)/C(=C\C1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl)/NC(=O)C3=CC=CC=C3

Canonical SMILES

CN(C)C(=O)C(=CC1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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